2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one typically involves the bromination of 1-(3-chloropyridin-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols or amines.
Scientific Research Applications
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 4-Acetyl-2-chloropyridine
Uniqueness
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5BrClNO |
---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
2-bromo-1-(3-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChI Key |
XXEHFQMSZFKQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)Cl |
Origin of Product |
United States |
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